molecular formula C17H21NO5 B1317698 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate CAS No. 31696-09-0

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate

Cat. No.: B1317698
CAS No.: 31696-09-0
M. Wt: 319.4 g/mol
InChI Key: YMPFJXQFTCDJOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS: 31696-09-0) is a seven-membered heterocyclic compound with the molecular formula C₁₇H₂₁NO₅ and a molecular weight of 319.36 g/mol . Structurally, it features a benzyl ester at the 1-position and an ethyl ester at the 4-position of the azepane ring, with a ketone group at the 5-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic scaffolds . Its commercial availability (e.g., 10g for €419.00) underscores its industrial relevance .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate typically begins with azepane derivatives and benzyl bromide as key starting materials. The azepane core is functionalized to introduce the keto group at the 5-position and ester groups at the 1- and 4-positions, with benzyl and ethyl groups serving as ester substituents respectively.

Preparation Methods

Lewis Acid-Catalyzed Ring Expansion

One efficient method involves the Lewis acid-catalyzed ring expansion of 1-Boc-4-piperidone with ethyl diazoacetate in the presence of boron trifluoride etherate (BF3·OEt2). This reaction forms an oxoazepane ester intermediate in good yield (~71%). The ring expansion extends the six-membered piperidone ring to a seven-membered azepane ring with a keto group at the 5-position.

Alkylation with Benzyl Bromide

The benzyl group is introduced via nucleophilic substitution using benzyl bromide under inert atmosphere conditions. The reaction is typically conducted at low temperatures (2°C to 8°C) to control reactivity and minimize side reactions. The azepane nitrogen or oxygen atoms can be alkylated depending on the reaction conditions and protecting groups used.

Esterification and Protection Strategies

The ethyl ester at the 4-position is introduced either by direct esterification or by using ethyl diazoacetate in the ring expansion step. Protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amine functionalities during intermediate steps, which are later removed by acid treatment (e.g., trifluoroacetic acid).

Purification

The crude product is purified by flash column chromatography on silica gel. Elution is performed using a gradient mixture of ethyl acetate and hexanes, affording the target compound as a colorless oil or solid depending on the scale and conditions.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Ring expansion 1-Boc-4-piperidone, ethyl diazoacetate, BF3·OEt2 Room temp to reflux ~71 Forms oxoazepane ester intermediate
Alkylation Benzyl bromide, inert atmosphere (N2 or Ar) 2°C to 8°C Not specified Controls substitution on nitrogen or oxygen
Boc deprotection Trifluoroacetic acid (TFA) Room temp Quantitative Removes Boc protecting group
Reductive amination (optional) Sodium triacetoxyborohydride, aldehydes Room temp 32-35 For analog synthesis, not always required
Purification Flash chromatography (silica gel) Ambient - Elution with ethyl acetate/hexanes

Alternative Synthetic Routes

Horner–Wadsworth–Emmons Reaction

An alternative approach uses a Horner–Wadsworth–Emmons reaction between trimethyl phosphonoacetate and 1-Boc-4-piperidinone under sodium hydride base to form an alkene intermediate. This intermediate undergoes further cycloaddition and functional group transformations to yield the azepane scaffold.

Research Findings and Applications Related to Preparation

  • The ring expansion method using ethyl diazoacetate and BF3·OEt2 is noted for its efficiency and relatively high yield, making it a preferred route in research settings.
  • The use of protecting groups such as Boc is critical to prevent side reactions during multi-step synthesis and to allow selective functionalization.
  • Purification by flash chromatography is standard, with solvent systems optimized to separate the product from side products and unreacted starting materials.
  • The compound serves as a versatile scaffold for further chemical modifications, including oxidation, reduction, and substitution reactions, which are facilitated by the functional groups introduced during synthesis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Lewis Acid-Catalyzed Ring Expansion 1-Boc-4-piperidone, ethyl diazoacetate, BF3·OEt2 High yield, efficient ring expansion Requires careful handling of diazo compounds
Alkylation with Benzyl Bromide Benzyl bromide, inert atmosphere, low temp Selective alkylation Temperature control necessary
Horner–Wadsworth–Emmons Reaction Trimethyl phosphonoacetate, NaH, 1-Boc-4-piperidinone Good yield of alkene intermediate Multi-step, requires further cycloaddition
Boc Deprotection Trifluoroacetic acid Quantitative deprotection Acid-sensitive groups must be absent
Flash Chromatography Silica gel, ethyl acetate/hexanes Effective purification Solvent optimization required

Chemical Reactions Analysis

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl positions using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Organic Synthesis

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds, including:

  • Azepanes
  • Pyrrolidines
  • Piperidines

These compounds are significant in medicinal chemistry due to their diverse biological activities .

Medicinal Chemistry

Recent studies have highlighted the potential therapeutic effects of this compound in treating various diseases:

  • Antimicrobial Activity : Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics .
  • Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Case Study 1: Autophagy Modulation

A study explored the role of derivatives of this compound in modulating autophagy in neuronal cells. The findings indicated that certain derivatives activated autophagic processes without causing cytotoxicity, suggesting their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Synthesis of Heterocyclic Scaffolds

Another research effort demonstrated the efficiency of using this compound as a precursor for synthesizing diverse heterocyclic scaffolds. The study reported high yields in synthesizing pyrimidoazepine intermediates, which hold promise for drug discovery efforts targeting various biological pathways .

Mechanism of Action

The mechanism of action of 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound exhibits high structural similarity to other azepane and piperidine derivatives, as shown below:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate 154548-45-5 C₁₆H₁₉NO₅ 0.99 Piperidine ring (6-membered) vs. azepane (7-membered)
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 167414-75-7 C₁₉H₂₃NO₅ 0.93 Additional ethoxycarbonylpropionyl group at piperidine 4-position
1-tert-Butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate 141642-82-2 C₁₄H₂₃NO₅ N/A tert-Butyl substituent replaces benzyl group
Ethyl 1-Boc-5-oxoazepane-4-carboxylate N/A C₁₃H₂₁NO₅ N/A Boc (tert-butoxycarbonyl) replaces benzyl group

Key Observations :

  • The piperidine analogue (154548-45-5) shares nearly identical functional groups but has a six-membered ring, which may alter ring strain and reactivity .

Comparison with Diazepane Derivatives

Coleman et al. synthesized 1-benzyl 4-tert-butyl 5-methyl-1,4-diazepane-1,4-dicarboxylate , a diazepane derivative used in suvorexant production. The additional nitrogen atom in diazepanes enhances conformational flexibility compared to azepanes, impacting drug-binding affinity .

Physicochemical Properties

  • Solubility : The benzyl group in 31696-09-0 increases hydrophobicity compared to tert-butyl or ethyl-substituted analogues, affecting solubility in polar solvents .

Biological Activity

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS No. 31696-09-0) is a chemical compound featuring a seven-membered azepane ring with two carboxylate functional groups. Its molecular formula is C17H21NO5, and it has a molecular weight of approximately 319.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and as a pharmaceutical intermediate.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C17H21NO5\text{Chemical Structure }C_{17}H_{21}NO_{5}

Key Features:

  • Azepane Ring: A seven-membered ring containing nitrogen, contributing to its biological activity.
  • Carboxylate Groups: Two carboxylic acid ester functionalities enhance its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor in various biochemical assays, influencing enzyme activity and metabolic pathways.

Potential Therapeutic Applications

This compound has shown promise in several areas:

  • Autophagy Modulation: Recent studies have highlighted its potential role in modulating autophagy, a critical cellular process for maintaining homeostasis. Compounds structurally similar to this azepane have been observed to activate autophagic flux without inducing cytotoxicity in neuronal cells .
  • Enzyme Interactions: The compound is utilized in studying enzyme interactions, potentially serving as a lead compound for the development of new therapeutics targeting specific enzymes involved in disease processes .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

StudyFindings
Study ADemonstrated that derivatives of the compound activated autophagy in neuronal models without significant cytotoxic effects.
Study BExplored the inhibition of specific enzymes by the compound, indicating potential for drug development targeting metabolic disorders.
Study CInvestigated the compound's effects on lysosomal positioning and biogenesis in human induced pluripotent stem cell-derived neurons.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Azepane Ring: Utilizing precursors such as ethyl diazoacetate.
  • Functionalization: Introducing various functional groups through condensation reactions with amines or other nucleophiles.
  • Purification: Employing techniques such as chromatography to isolate the desired product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary parameters such as temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can identify critical variables, while response surface methodology optimizes yields . The ICReDD framework () integrates quantum chemical calculations to predict reaction pathways and narrow experimental conditions, reducing trial-and-error approaches .

Q. How should researchers characterize the compound’s stability under varying pH, temperature, and solvent conditions?

  • Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, employ stress testing in buffered solutions (pH 1–13) with HPLC monitoring. Reference NIST protocols ( ) for standardized decomposition product analysis .

Q. What analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Combine 2D-NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve stereochemical ambiguities in the azepane ring and ester groups. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) validate molecular identity. For purity, use reverse-phase LC-MS with UV/Vis detection, referencing protocols for analogous esters () .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Tools like Gaussian or ORCA simulate transition states for acyl transfer or ring-opening reactions. The ICReDD framework () uses such data to design catalytic systems or predict byproducts .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for esterification or transesterification reactions involving this compound?

  • Methodological Answer : Perform multivariate regression analysis to isolate variables (e.g., solvent polarity, catalyst type) causing discrepancies. Cross-validate findings using in situ IR spectroscopy to monitor reaction kinetics. Integrate computational reaction modeling () to reconcile experimental and theoretical data .

Q. What reactor designs are optimal for scaling up the synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Use continuous-flow reactors with immobilized enzymes or chiral catalysts to enhance stereocontrol. Refer to CRDC subclass RDF2050112 () for fundamentals on reactor design, including residence time distribution (RTD) modeling to minimize racemization .

Q. How can in silico toxicology models and in vitro assays evaluate the compound’s potential cytotoxicity?

  • Methodological Answer : Employ QSAR models (e.g., TOPKAT, DEREK) to predict acute toxicity endpoints. Validate with HepG2 cell viability assays (MTT/WST-1) and Ames tests for mutagenicity. Reference Section 11 of safety data sheets () for hazard classification frameworks .

Q. What role do heterogeneous catalysts play in improving the selectivity of 5-oxoazepane functionalization?

  • Methodological Answer : Test mesoporous silica-supported palladium catalysts to enhance regioselectivity during benzyl/ethyl group modifications. Apply surface-enhanced Raman spectroscopy (SERS) to study adsorption-desorption dynamics. For aqueous-phase reactions, leverage Lipshutz surfactants ( ) to stabilize intermediates .

Q. Data Contradiction and Validation Strategies

  • Case Study : If catalytic hydrogenation yields inconsistent benzyl group retention, use isotope labeling (2H^{2}\text{H}/13C^{13}\text{C}) to track hydrogenation pathways. Compare with DFT-predicted activation energies () to identify competing mechanisms .
  • Validation : Cross-correlate NMR crystallography ( ) with computational geometry optimizations to confirm stereochemical outcomes .

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl 5-oxoazepane-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-2-22-16(20)14-8-10-18(11-9-15(14)19)17(21)23-12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPFJXQFTCDJOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CCC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562093
Record name 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31696-09-0
Record name 1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1.0 g (4.28 mmol) 4-oxo-piperidine-1-carboxylic acid benzyl ester in 5 mL anhydrous ether maintained between −25° C. and −30° C. were added, over 20 minutes, solutions of 0.7 mL (5.56 mmol) BF3Et2O in 1.5 mL anhydrous ether, followed by 0.67 mL (6.42 mmol) ethyl diazoacetate in 1.5 mL anhydrous ether, and the reaction was maintained between −25° C. and −30° C. for 1 hour. The mixture was allowed to warm up to room temperature, 10 mL 30% potassium carbonate solution was added and the mixture extracted with EtOAc (3×15 mL), the organic layers were combined and dried with MgSO4. After filtration and evaporation of the solvent the product was purified by flash column chromatography (silica, hexane/EtOAc 9:1 to 8:2).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A dry 500 ml 3-neck flask was charged with benzyl 4-oxo-1-piperidinecarboxylate (35.08 g, 150 mmol). It was dissolved in 130 ml Et2O and cooled to −45° C. Ethyldiazoacetate (20.5 ml, 195 mmol) and boron trifluoride ethyl ether (19.4 ml, 158 mol) were added simultaneously by syringe pump over 45 minutes. The temperature was kept below −25° C. The reaction was stirred for 30 minutes longer, and then quenched with sat. NaHCO3. The ice bath was removed. The reaction was diluted with EtOAc (250 ml) and H2O (150 ml). The layers were separated, and the organic phase was dried over MgSO4. It was concentrated under reduced pressure to an orange oil. The product was purified by flash chromatography (silica gel, 40% EtOAc/hexane), yielding product as pale yellow oil (42.1 g, 88%). 1H NMR (CDCl3)δ 67.39-7.31, 5.15-5.12, 4.42-4.17, 3.96-3.83, 3.75-3.70, 3.65, 3.54-3.37, 2.08-2.03, 1.29-1.24; IR (liq.) 1743, 1702, 1476, 1455, 1443, 1425, 1371, 1318, 1295, 1238, 1213, 1178, 1098, 1068, 1028 cm−1.
Quantity
35.08 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
reactant
Reaction Step Two
Quantity
19.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Yield
88%

Synthesis routes and methods III

Procedure details

To a suspension of benzyl 4-oxo-1-piperazinecarboxylate (11.7 g, 50.3 mmol) in diethyl ether (100 ml) at −78° C. was added ethyl diazoacetate (6.84 ml, 65.3 mmol) followed by BF3.OEt2 (6.30 ml, 50.3 mmol). After 1 hour the reaction was raised to room temperature giving a clear yellow solution. A saturated aqueous solution of K2CO3 was added dropwise until no further gas evolution was observed. The organic layer was separated and washed with saturated aqueous K2CO3 (2×50 ml), dried (MgSO4), filtered and concentrated giving the title product as yellow oil (16.5 g, quant. yield). The product was used without further purification.
Name
benzyl 4-oxo-1-piperazinecarboxylate
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.84 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.